2-(3-Methylbenzylidene)malononitrile
CAS No.: 15728-26-4
Cat. No.: VC21076260
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15728-26-4 |
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Molecular Formula | C11H8N2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 2-[(3-methylphenyl)methylidene]propanedinitrile |
Standard InChI | InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 |
Standard InChI Key | VZUIMBZTZJCXIV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C=C(C#N)C#N |
Canonical SMILES | CC1=CC(=CC=C1)C=C(C#N)C#N |
Introduction
Physical and Chemical Properties
2-(3-Methylbenzylidene)malononitrile exhibits distinctive physical and chemical properties that make it valuable for research and applications. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 2-(3-Methylbenzylidene)malononitrile
From a chemical perspective, the compound contains a conjugated system that contributes to its reactivity and optical properties. The presence of the malononitrile functional groups makes it particularly reactive in nucleophilic addition reactions. Additionally, the methyl substitution on the benzylidene ring influences its electronic properties and may affect its steric hindrance during chemical reactions .
The compound's extended π-conjugation system leads to interesting optical properties, which explains its potential applications in dyes and pigments. The electron-withdrawing nature of the nitrile groups coupled with the electron-donating effect of the methyl group creates a push-pull electronic system that can be advantageous in various applications .
Synthesis Methods
The primary method for synthesizing 2-(3-Methylbenzylidene)malononitrile is through the Knoevenagel condensation reaction. This reaction typically involves the condensation of 3-methylbenzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction proceeds through nucleophilic attack of the active methylene group of malononitrile on the carbonyl carbon of the aldehyde, followed by dehydration to form the final product .
Recent advances in the synthesis of benzylidene malononitrile derivatives have focused on developing more efficient and environmentally friendly catalytic systems. For example, research has demonstrated that nanohybrid catalysts such as NiCu@MWCNT (nickel-copper supported on multi-walled carbon nanotubes) can effectively catalyze the Knoevenagel condensation reaction under mild conditions .
The synthesis procedure reported in literature for similar benzylidene malononitrile derivatives typically follows this general protocol:
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A mixture of 3-methylbenzaldehyde (1 mmol) and malononitrile (1 mmol) is prepared
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A suitable catalyst is added to the reaction mixture
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The reaction is carried out in an appropriate solvent system, often a water/alcohol mixture
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The reaction mixture is stirred at room temperature for a specified period (typically 10-180 minutes depending on the catalyst and reaction conditions)
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The product is isolated through filtration or extraction methods, followed by purification techniques such as recrystallization
The yield of 2-(3-Methylbenzylidene)malononitrile reported in the literature is typically high, approximately 95-97% when using efficient catalytic systems .
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 2-(3-Methylbenzylidene)malononitrile. The compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: NMR Spectroscopic Data for 2-(3-Methylbenzylidene)malononitrile
Technique | Data | Assignment |
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¹H NMR (500 MHz, DMSO) | δ 8.48 (s, 1H) | Benzylidene CH |
δ 7.78 (d, J = 1.3 Hz, 1H) | Aromatic CH | |
δ 7.73 (s, 1H) | Aromatic CH | |
δ 7.55 - 7.49 (m, 2H) | Aromatic CH | |
δ 2.37 (s, 3H) | CH₃ group | |
¹³C NMR (126 MHz, DMSO) | δ 162.25 | Benzylidene C |
δ 139.64, 135.82, 131.99, 131.70, 130.12, 128.27 | Aromatic C | |
δ 114.93, 113.92 | Nitrile C (CN) | |
δ 81.97 | Malononitrile backbone C | |
δ 21.48 | CH₃ C |
The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methine proton of the benzylidene group, and the methyl group. The singlet at δ 8.48 ppm is assigned to the benzylidene proton, while the signal at δ 2.37 ppm corresponds to the methyl group protons. The aromatic region shows the expected pattern for a meta-substituted benzene ring .
In the ¹³C NMR spectrum, the signals at δ 114.93 and 113.92 ppm are assigned to the two nitrile carbons, while the signal at δ 81.97 ppm corresponds to the carbon of the malononitrile backbone. The signal at δ 21.48 ppm is characteristic of the methyl carbon .
Elemental Analysis
Elemental analysis provides information about the purity of the compound by determining the percentage composition of elements.
Table 3: Elemental Analysis of 2-(3-Methylbenzylidene)malononitrile
Element | Calculated (%) | Found (%) |
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Carbon (C) | 78.55 | 78.58 |
Hydrogen (H) | 4.79 | 4.74 |
Nitrogen (N) | 16.66 | 16.68 |
The close agreement between the calculated and found values confirms the purity and identity of the synthesized compound .
Applications and Research Findings
While specific research on 2-(3-Methylbenzylidene)malononitrile is somewhat limited in the available search results, the compound belongs to a class of benzylidene malononitrile derivatives that have demonstrated various applications in organic synthesis, materials science, and biological studies.
Related Research on Benzylidene Malononitrile Derivatives
Research on structurally similar benzylidene malononitrile compounds provides insights into potential applications for 2-(3-Methylbenzylidene)malononitrile:
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Tyrosinase Inhibition: Some benzylidene malononitrile derivatives, particularly those with hydroxyl substituents on the aromatic ring, have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in cosmetic formulations aimed at skin lightening .
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Catalytic Studies: Benzylidene malononitrile derivatives have been used as model compounds in the development and evaluation of new catalytic systems for Knoevenagel condensation reactions, contributing to green chemistry approaches .
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Structure-Activity Relationship Studies: Research on various benzylidene malononitrile derivatives has helped establish structure-activity relationships for different applications, providing a framework for predicting the properties and potential uses of 2-(3-Methylbenzylidene)malononitrile based on its structural features .
Supplier | Product Code/Reference | Purity | Packaging Options |
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Sigma-Aldrich | Listed in catalog | Not specified | Not specified |
JK Chemical | ABC-B61845 | 97% | Not specified |
Cymit Quimica | IN-DA001PCF | 97% | 100mg, 250mg, 1g, 5g |
The compound is available in various quantities and purities, allowing researchers to select the most appropriate option for their specific needs .
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